molecular formula C16H13F2N3O B2600307 3,4-difluoro-N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)benzamide CAS No. 868977-48-4

3,4-difluoro-N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)benzamide

Cat. No.: B2600307
CAS No.: 868977-48-4
M. Wt: 301.297
InChI Key: DXQBWZZQVKMQBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-difluoro-N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)benzamide is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the imidazo[1,2-a]pyridine moiety in the structure contributes to its biological activity, making it a valuable compound in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)benzamide typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally benign and efficient . The reaction conditions usually involve heating the reactants in a microwave reactor, which accelerates the reaction and provides high yields.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave irradiation, can reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3,4-difluoro-N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-difluoro-N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)benzamide is unique due to the presence of both fluorine atoms and the imidazo[1,2-a]pyridine moiety. The fluorine atoms enhance the compound’s stability and bioavailability, while the imidazo[1,2-a]pyridine moiety contributes to its biological activity. This combination makes it a valuable compound for various scientific and medicinal applications.

Properties

IUPAC Name

3,4-difluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3O/c17-13-5-4-11(9-14(13)18)16(22)19-7-6-12-10-21-8-2-1-3-15(21)20-12/h1-5,8-10H,6-7H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXQBWZZQVKMQBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CCNC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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